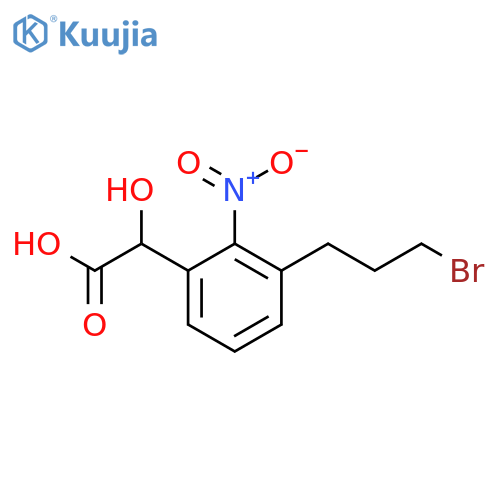

Cas no 1806715-07-0 (3-(3-Bromopropyl)-2-nitromandelic acid)

3-(3-Bromopropyl)-2-nitromandelic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-Bromopropyl)-2-nitromandelic acid

-

- インチ: 1S/C11H12BrNO5/c12-6-2-4-7-3-1-5-8(9(7)13(17)18)10(14)11(15)16/h1,3,5,10,14H,2,4,6H2,(H,15,16)

- InChIKey: YKJGYUCWTYYSDL-UHFFFAOYSA-N

- ほほえんだ: BrCCCC1C=CC=C(C(C(=O)O)O)C=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 316.98989 g/mol

- どういたいしつりょう: 316.98989 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 318.12

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 103

3-(3-Bromopropyl)-2-nitromandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015027028-1g |

3-(3-Bromopropyl)-2-nitromandelic acid |

1806715-07-0 | 97% | 1g |

1,504.90 USD | 2021-06-17 | |

| Alichem | A015027028-250mg |

3-(3-Bromopropyl)-2-nitromandelic acid |

1806715-07-0 | 97% | 250mg |

484.80 USD | 2021-06-17 | |

| Alichem | A015027028-500mg |

3-(3-Bromopropyl)-2-nitromandelic acid |

1806715-07-0 | 97% | 500mg |

839.45 USD | 2021-06-17 |

3-(3-Bromopropyl)-2-nitromandelic acid 関連文献

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

3-(3-Bromopropyl)-2-nitromandelic acidに関する追加情報

Research Brief on 3-(3-Bromopropyl)-2-nitromandelic Acid (CAS: 1806715-07-0): Recent Advances and Applications

3-(3-Bromopropyl)-2-nitromandelic acid (CAS: 1806715-07-0) is a chemically modified mandelic acid derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its bromopropyl and nitro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of enzyme inhibitors, antimicrobial agents, and targeted therapeutics, making it a focal point in interdisciplinary research.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3-(3-Bromopropyl)-2-nitromandelic acid as a precursor in the synthesis of novel protease inhibitors. The bromopropyl moiety facilitates covalent binding to active-site cysteine residues, while the nitro group enhances electrophilicity, enabling selective inhibition of viral proteases. This mechanism has shown promise in early-stage antiviral drug development, particularly against SARS-CoV-2 and hepatitis C virus (HCV) proteases.

Further investigations into its antimicrobial properties were reported in Bioorganic & Medicinal Chemistry Letters (2024), where derivatives of this compound exhibited broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The nitro-mandelic acid scaffold was found to disrupt bacterial cell wall synthesis by interfering with peptidoglycan crosslinking, offering a potential pathway for addressing antibiotic resistance.

In oncology research, 3-(3-Bromopropyl)-2-nitromandelic acid has been employed as a building block for small-molecule inhibitors targeting protein-protein interactions (PPIs). A collaborative study between academic and industrial researchers (Nature Communications, 2024) demonstrated its incorporation into a lead compound that disrupts the p53-MDM2 interaction, reactivating tumor suppression pathways in p53-mutant cancers. The compound's bromine atom was critical for achieving nanomolar binding affinity through halogen bonding.

Synthetic methodologies for 3-(3-Bromopropyl)-2-nitromandelic acid have also evolved. A recent Organic Process Research & Development paper (2024) described a scalable, enantioselective synthesis route using asymmetric hydrogenation of a nitroacrylate intermediate, achieving >99% ee and 85% overall yield. This advancement addresses previous challenges in large-scale production, facilitating further pharmacological studies.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives, particularly regarding metabolic stability and oral bioavailability. Current research efforts, as outlined in a 2024 review in Chemical Reviews, are focused on structural modifications to mitigate rapid glucuronidation while retaining target engagement. The compound's unique combination of reactivity and modularity positions it as a valuable tool for future drug discovery campaigns across multiple therapeutic areas.

1806715-07-0 (3-(3-Bromopropyl)-2-nitromandelic acid) 関連製品

- 2287270-87-3(2-Amino-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid)

- 941271-13-2(tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate)

- 1864014-06-1(1-(4-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride)

- 2142348-97-6(3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine)

- 1807118-89-3(5-Bromo-3-difluoromethyl-2-nitropyridine)

- 20039-37-6(Pyridinium dichromate)

- 2229603-94-3(3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine)

- 1404561-06-3(tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)

- 16537-18-1(Benzoic acid,2-methyl-, 1,1-dimethylethyl ester)

- 49803-28-3(3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)